

Biological activity of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine derivatives

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Compound of Interest

Compound Name: 3-Bromo-7-methoxyimidazo[1,2-A]pyridine

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An In-Depth Technical Guide to the Biological Activity of **3-Bromo-7-methoxyimidazo[1,2-A]pyridine** Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the **3-bromo-7-methoxyimidazo[1,2-a]pyridine** core. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.

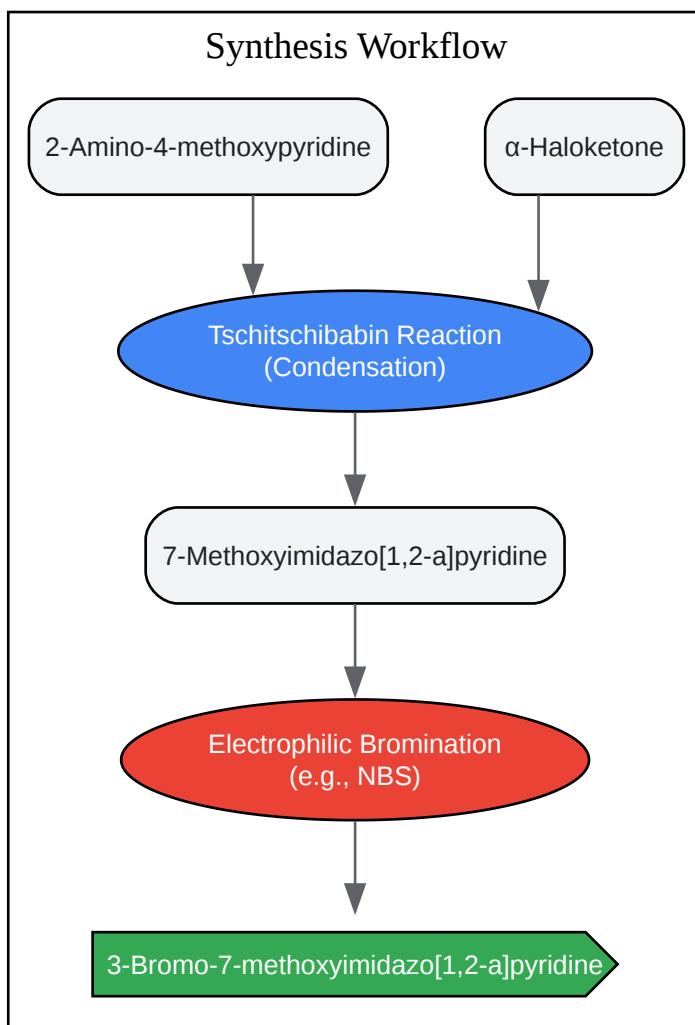
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide therapeutic spectrum.^{[1][2]} This scaffold is a key component of several commercial drugs, including Zolpidem (an insomnia therapeutic) and Olprinone (a cardiac disorder treatment), highlighting its significance in drug discovery.^[1] The versatility of this heterocyclic core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The focus of this guide, the **3-bromo-7-methoxyimidazo[1,2-a]pyridine** framework, incorporates two critical substitutions. The methoxy group at the C7 position influences the molecule's lipophilicity and electronic properties, which can significantly impact target binding and pharmacokinetic profiles. The bromine atom at the C3 position is not only crucial for modulating biological activity but also serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse chemical libraries.^[3]

General Synthesis Strategy

The foundational imidazo[1,2-a]pyridine core is typically synthesized via the Tschitschibabin reaction.^{[2][3]} This classic condensation reaction involves a 2-aminopyridine derivative and an α -haloketone. For the 7-methoxy variant, the synthesis commences with 2-amino-4-methoxypyridine. The subsequent and critical step is the regioselective bromination at the C3 position, which is effectively achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).^[3]



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General synthesis of the **3-bromo-7-methoxyimidazo[1,2-a]pyridine** core.

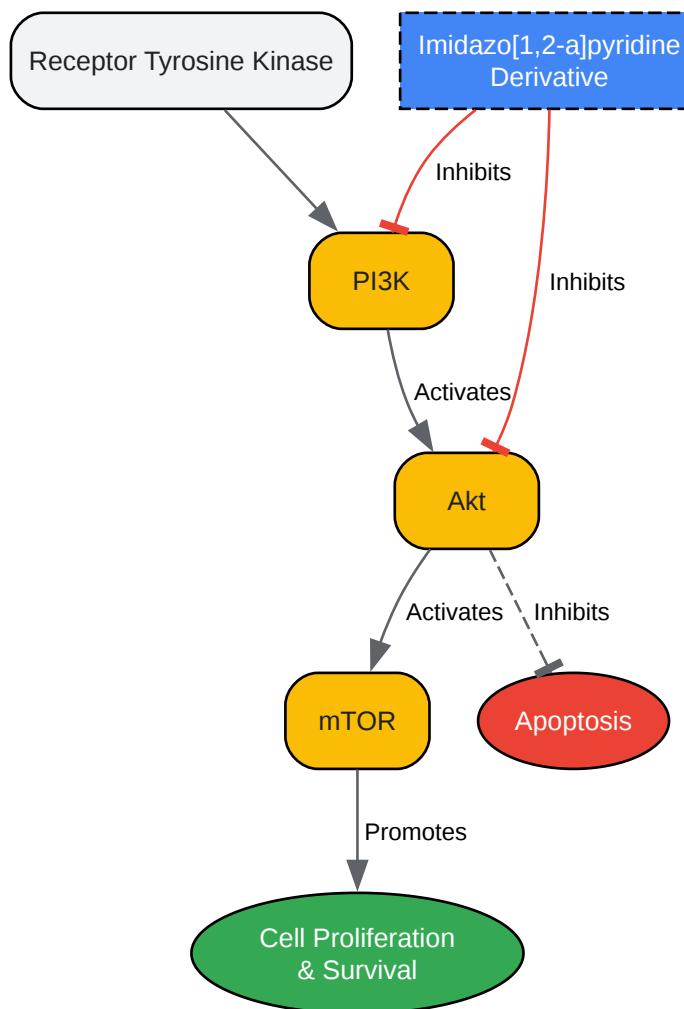
Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented biological activity of imidazo[1,2-a]pyridine derivatives is their potent anticancer effect.^[4] These compounds have been shown to inhibit tumor growth across a range of cancer types, including melanoma, cervical, breast, and lung cancer, primarily by targeting critical cell signaling pathways.^{[5][6][7]}

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[8]

- **PI3K/Akt/mTOR Pathway Inhibition:** A significant number of studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a central pathway that regulates cell survival, proliferation, and growth.[5][7] Treatment of cancer cells with these compounds leads to a marked reduction in the phosphorylation levels of Akt and its downstream target mTOR.[5][7] This inhibition disrupts the survival signals, ultimately inducing cell cycle arrest and apoptosis.[5]
- **Other Kinase Targets:** Beyond the PI3K pathway, these scaffolds have been engineered to target other crucial kinases. Specific derivatives have been developed as potent inhibitors of Nek2, a kinase overexpressed in gastric cancer, and Activin-like kinase 2 (ALK2), a driver of the rare pediatric cancer, diffuse intrinsic pontine glioma (DIPG).[9][10]



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Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridines.

Induction of Apoptosis and Cell Cycle Arrest

The blockade of survival pathways by these derivatives culminates in programmed cell death (apoptosis). This is mechanistically confirmed by the upregulation of pro-apoptotic proteins such as p53, p21, and Bax, alongside the activation of executioner caspases like caspase-9 and caspase-7.[5][11] Furthermore, these compounds can halt the cell division process, with studies reporting a significant arrest of cancer cells in the G2/M phase of the cell cycle.[5]

Anticancer Activity Data

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC_{50}) values.

| Derivative Type | Cancer Cell Line | IC_{50} (μM) | Reference |
|--|-------------------|-----------------------|-----------|
| Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 - 44.6 | [5] |
| Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | 9.7 - 44.6 | [5] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [7][11] |
| 3-Aminoimidazo[1,2-a]pyridine (Cpd 12) | HT-29 (Colon) | 4.15 | [12] |
| Nek2 Inhibitor (Compound 28e) | MGC-803 (Gastric) | 0.038 | [9] |

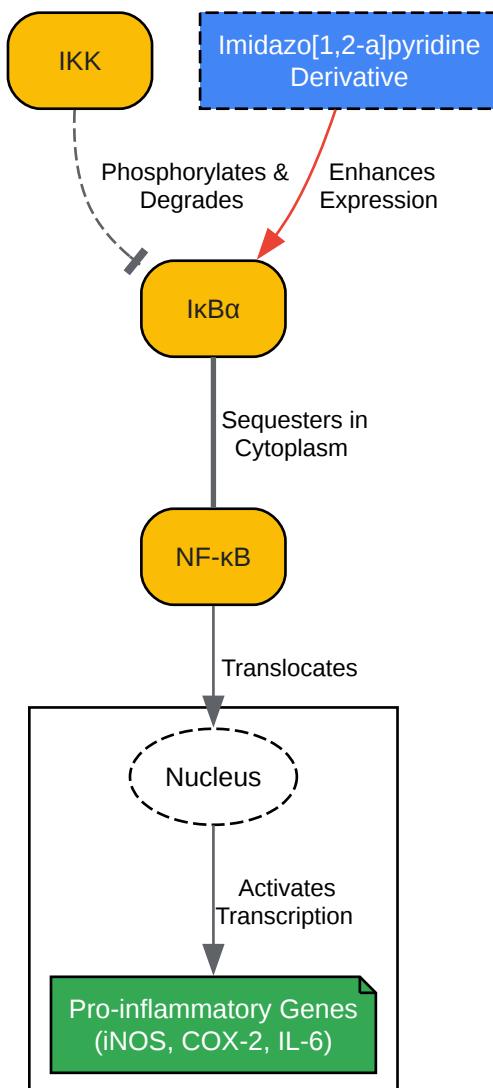
Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Beyond oncology, imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for inflammatory disorders.

[13][14]

Mechanism of Action

- COX-2 Inhibition: A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain 3-arylamine-imidazo[1,2-a]pyridine derivatives have been identified as novel, orally-active, and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3][15]
- STAT3/NF-κB Pathway Modulation: More recently, a novel derivative was shown to exert potent anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[16] This compound was found to enhance the expression of IκB α , an endogenous inhibitor of NF-κB. By preventing IκB α degradation, the derivative effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[16]



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Modulation of the NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

In Vivo Efficacy

The anti-inflammatory potential of these compounds has been validated in preclinical animal models. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, derivatives like LASSBio-1145 demonstrated a remarkable anti-inflammatory profile with an ED₅₀ of 8.7 μmol/kg, acting as a selective COX-2 inhibitor.[14][15]

Antimicrobial and Other Activities

The versatile imidazo[1,2-a]pyridine scaffold also exhibits a broad range of antimicrobial activities.

- Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive bacteria, such as *Staphylococcus aureus*, and Gram-negative bacteria, like *Escherichia coli*.[\[17\]](#)[\[18\]](#) Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the core are critical determinants of antibacterial potency.[\[17\]](#)
- Antituberculosis Activity: The scaffold is a recognized platform for the development of agents against *Mycobacterium tuberculosis* (Mtb), including multi-drug-resistant (MDR) strains.[\[19\]](#) [\[20\]](#) Some compounds have been found to target the cytochrome b subunit (QcrB) of the electron transport chain, a validated anti-TB drug target.[\[19\]](#)
- Neurodegenerative Disease: Modified imidazo[1,2-a]pyridines have been developed as ligands with high binding affinity for β -amyloid (A β) aggregates, suggesting potential applications as imaging agents or therapeutics for Alzheimer's disease.[\[21\]](#)

Key Experimental Protocols

General Synthesis of a 3-Bromo-7-methoxy-2-phenylimidazo[1,2-a]pyridine Derivative

- Step 1: Synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyridine. To a solution of 2-amino-4-methoxypyridine (1.0 equivalent) in a suitable solvent like ethanol, add 2-bromoacetophenone (1.1 equivalents).[\[2\]](#)
- Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

- Step 2: Bromination. Dissolve the product from Step 1 in chloroform or dichloromethane and cool the solution to 0°C.[3]
- Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
- Dry the organic layer and concentrate to yield the final 3-bromo product, which can be further purified by chromatography or recrystallization.

MTT Assay for In Vitro Cytotoxicity Evaluation

- Cell Seeding: Seed cancer cells (e.g., A375, HeLa, HCC1937) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5][7]
- Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 48 hours).
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value

using non-linear regression analysis.

Conclusion and Future Outlook

Derivatives of **3-bromo-7-methoxyimidazo[1,2-a]pyridine** represent a highly versatile and promising scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent biological activities, particularly in the realms of anticancer and anti-inflammatory therapeutics. The ability to target fundamental cellular pathways such as PI3K/Akt/mTOR and NF- κ B underscores their potential for treating complex diseases.

Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. The 3-bromo position serves as an ideal point for diversification, enabling the exploration of novel chemical space. Advanced *in vivo* studies in relevant disease models are imperative to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of lead compounds, paving the way for their potential clinical development.

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